3-methyl-1H-indazole
Overview
Description
3-Methyl-1H-indazole is a heterocyclic alkyl compound containing nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds . It has been shown to have anti-inflammatory properties in vitro .
Synthesis Analysis
The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-indazole includes a molecular weight of 132.16, and its molecular formula is C8H8N2 . It is a solid at room temperature .Chemical Reactions Analysis
Indazole derivatives have been synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
3-Methyl-1H-indazole has a melting point of 113°C and a boiling point of 234.08°C . Its density is 1.1083 . It is stored sealed in dry, at room temperature .Scientific Research Applications
1. Supramolecular Structure Study
3-Methyl-1H-indazole has been studied for its structural properties using X-ray crystallography and magnetic resonance spectroscopy. These studies revealed that 3-methyl-1H-indazole forms hydrogen-bonded dimers in its crystal form. Such insights are crucial for understanding molecular interactions and designing new materials and drugs (Teichert et al., 2007).
2. Antimicrobial and Antifungal Applications
Research has shown that derivatives of indazole, including 3-methyl-1H-indazole, possess significant biological properties. These include antimicrobial and antifungal activities, which make them valuable in the development of new treatments for infections (Panda et al., 2022).
3. Anticancer Research
3-Methyl-1H-indazole has been a focus in anticancer research. Its derivatives have been synthesized and evaluated for their anticancer potential, with promising results in clinical studies, especially in ruthenium(III) coordination compounds for cancer therapy (Kuhn et al., 2015).
4. Physicochemical Properties Analysis
Studies have also been conducted to understand the physicochemical properties of 3-methyl-1H-indazole and its derivatives. This includes investigations into their aqueous phase geometries, stabilities, acidity constants, and tautomerism, which are essential for drug development (Öǧretir & Tay, 2002).
5. Enthalpy of Formation Studies
The enthalpy of formation for 3-methyl-1H-indazole and its derivatives has been studied experimentally. This is important for understanding their energetic and structural properties, which is valuable in various fields, including materials science and pharmaceuticals (Orozco-Guareño et al., 2019).
6. Synthesis of Medicinal Intermediates
Indazole derivatives are being explored in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes, for example, are key intermediates for the synthesis of various 3-substituted indazoles, which have therapeutic applications (Chevalier et al., 2018).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
properties
IUPAC Name |
3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOPJXVQGMZKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356243 | |
Record name | 3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-indazole | |
CAS RN |
50407-19-7, 3176-62-3 | |
Record name | 3-Methyl-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50407-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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